![molecular formula C12H16N2O B14626673 Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- CAS No. 56635-10-0](/img/structure/B14626673.png)
Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- is a heterocyclic organic compound that features a six-membered ring containing five methylene bridges and one amine bridge. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry due to its presence in various pharmaceuticals and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method includes the reduction of pyridine via a modified Birch reduction using sodium in ethanol . These methods provide efficient routes to obtain piperidine derivatives with high yields.
Industrial Production Methods
Industrially, piperidine is produced by the hydrogenation of pyridine, which is a cost-effective and scalable method . This process involves the use of a molybdenum disulfide catalyst to facilitate the hydrogenation reaction, resulting in the formation of piperidine.
化学反应分析
Types of Reactions
Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Piperidine derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .
科学研究应用
Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- has a wide range of scientific research applications:
作用机制
The mechanism of action of piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, piperidine derivatives can inhibit the activity of certain enzymes, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds to piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- include:
- Pyridine
- Piperazine
- Pyrrolidine
- Phosphorinane
- Arsinane
Uniqueness
What sets piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- apart from these similar compounds is its unique structure that combines the piperidine ring with a pyridinyl carbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
56635-10-0 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC 名称 |
(4-methylpyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-10-5-6-13-9-11(10)12(15)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI 键 |
VWMCTVLFDSTVME-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)C(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



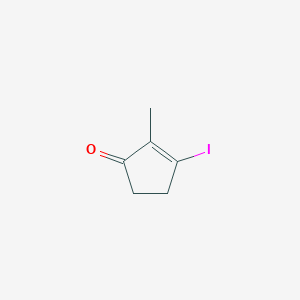
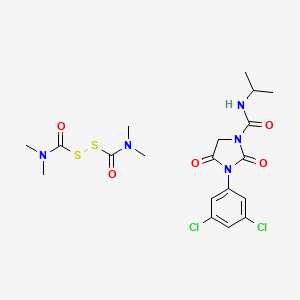
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
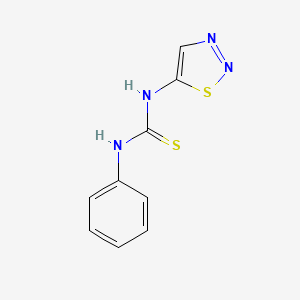
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-](/img/structure/B14626630.png)
![9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-](/img/structure/B14626641.png)
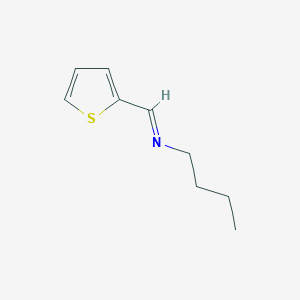
![N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14626655.png)
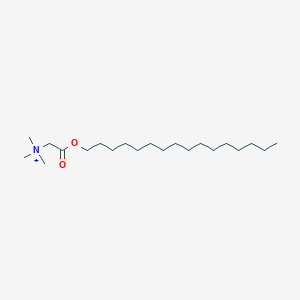

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-2'-(phenylamino)-6'-(1-pyrrolidinyl)-](/img/structure/B14626678.png)
